1,1'-[(4-Anilinophenyl)azanediyl]di(propan-2-ol)
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Overview
Description
4-(Phenylamino)-N,N-bis(2-hydroxypropyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a phenyl group attached to an aniline moiety, which is further substituted with two hydroxypropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylamino)-N,N-bis(2-hydroxypropyl)aniline typically involves the reaction of aniline with phenyl isocyanate to form a phenylurea intermediate. This intermediate is then subjected to a reaction with epichlorohydrin under basic conditions to introduce the hydroxypropyl groups. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 4-(Phenylamino)-N,N-bis(2-hydroxypropyl)aniline can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylamino)-N,N-bis(2-hydroxypropyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-(Phenylamino)-N,N-bis(2-hydroxypropyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-(Phenylamino)-N,N-bis(2-hydroxypropyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropyl groups enhance its solubility and facilitate its binding to target molecules. The phenylamino moiety can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
4-(Phenylamino)-N,N-bis(2-hydroxyethyl)aniline: Similar structure but with hydroxyethyl groups instead of hydroxypropyl groups.
4-(Phenylamino)-N,N-bis(2-hydroxybutyl)aniline: Similar structure but with hydroxybutyl groups instead of hydroxypropyl groups.
Uniqueness
4-(Phenylamino)-N,N-bis(2-hydroxypropyl)aniline is unique due to the presence of hydroxypropyl groups, which provide a balance between hydrophilicity and hydrophobicity. This balance enhances its solubility in both aqueous and organic solvents, making it versatile for various applications. Additionally, the hydroxypropyl groups can participate in hydrogen bonding, which can influence the compound’s reactivity and interactions with biological targets.
Properties
CAS No. |
63299-21-8 |
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Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-[4-anilino-N-(2-hydroxypropyl)anilino]propan-2-ol |
InChI |
InChI=1S/C18H24N2O2/c1-14(21)12-20(13-15(2)22)18-10-8-17(9-11-18)19-16-6-4-3-5-7-16/h3-11,14-15,19,21-22H,12-13H2,1-2H3 |
InChI Key |
QKIDXJVSNXZYNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC(C)O)C1=CC=C(C=C1)NC2=CC=CC=C2)O |
Origin of Product |
United States |
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